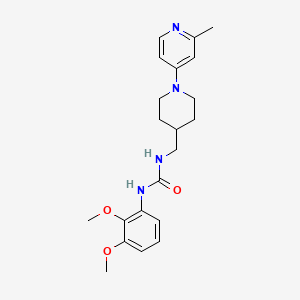

1-(2,3-Dimethoxyphenyl)-3-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)urea

Description

Properties

IUPAC Name |

1-(2,3-dimethoxyphenyl)-3-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N4O3/c1-15-13-17(7-10-22-15)25-11-8-16(9-12-25)14-23-21(26)24-18-5-4-6-19(27-2)20(18)28-3/h4-7,10,13,16H,8-9,11-12,14H2,1-3H3,(H2,23,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTKHBWLUZCSNEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=C1)N2CCC(CC2)CNC(=O)NC3=C(C(=CC=C3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(2,3-Dimethoxyphenyl)-3-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)urea, with the CAS number 2034530-66-8, is a synthetic compound notable for its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound, focusing on its pharmacological implications and therapeutic potential.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 384.5 g/mol. The structure features a dimethoxyphenyl group and a piperidine moiety, which are critical for its biological activity.

| Property | Value |

|---|---|

| CAS Number | 2034530-66-8 |

| Molecular Formula | C21H28N4O3 |

| Molecular Weight | 384.5 g/mol |

Anticancer Properties

Recent studies indicate that compounds similar to this compound exhibit significant anticancer activity. For instance, a related piperidine derivative demonstrated enhanced cytotoxicity in FaDu hypopharyngeal tumor cells compared to conventional chemotherapeutics like bleomycin . The mechanism of action appears to involve apoptosis induction through interaction with specific cellular pathways.

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit various enzymes linked to disease processes. In particular, it may interact with acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in the context of neurodegenerative diseases such as Alzheimer's . Such inhibition could potentially lead to improved cognitive function by enhancing acetylcholine levels in the brain.

The biological activity of this compound is primarily attributed to its structural features, which facilitate binding to target proteins. The piperidine ring enhances lipophilicity, allowing better penetration into biological membranes and interaction with intracellular targets. Molecular docking studies suggest that the compound can effectively bind to active sites of specific enzymes, modulating their activity .

In Vivo Studies

In vivo studies have shown promising results regarding the anti-inflammatory effects of related compounds. For example, compounds derived from similar structures exhibited significant inhibition of COX-1 and COX-2 enzymes, leading to reduced inflammation markers in animal models . These findings support the potential use of this compound in treating inflammatory conditions.

Cytotoxicity Assays

Cytotoxicity assays conducted on various cancer cell lines revealed that derivatives of this compound possess varying degrees of activity. The most active derivatives showed IC50 values lower than those of established chemotherapeutic agents, indicating their potential as novel anticancer drugs .

Comparison with Similar Compounds

Data Table: Structural and Physicochemical Comparison

| Compound Name | Molecular Weight (g/mol) | Key Substituents | Melting Point (°C) | Notable Properties |

|---|---|---|---|---|

| Target Compound | ~413.5* | 2,3-Dimethoxyphenyl, methylpyridinyl | Not reported | High solubility, H-bond capacity |

| 1-(2,6-Difluorophenyl)-3-(piperidin-4-yl)urea | ~255.3 | 2,6-Difluorophenyl | Not reported | Polar receptor affinity |

| MDL100907 | 331.4 | 2,3-Dimethoxyphenyl, piperidine-methanol | Not reported | 5-HT2A antagonism |

| DMPI | ~448.9 | Dimethylphenyl, indole | Not reported | MRSA synergy |

*Calculated based on structural formula.

Research Findings and Implications

- Urea vs. Ketone/Amide Linkages : The target compound’s urea group likely enhances metabolic stability and hydrogen-bonding interactions compared to ketone (6e) or amide-based analogs .

- Role of 2-Methylpyridinyl : This substituent may improve solubility and blood-brain barrier penetration relative to adamantyl or triazine-containing compounds .

- Therapeutic Potential: Structural parallels to MDL100907 suggest CNS applications, while similarities to DMPI/CDFII indicate possible antimicrobial adjuvant uses .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(2,3-Dimethoxyphenyl)-3-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)urea, and how can reaction yields be optimized?

- Methodology :

- Stepwise synthesis : Begin with coupling the 2,3-dimethoxyphenyl isocyanate intermediate to the (1-(2-methylpyridin-4-yl)piperidin-4-yl)methylamine precursor under anhydrous conditions. Use solvents like dimethylformamide (DMF) or dichloromethane (DCM) with a base catalyst (e.g., triethylamine) to facilitate urea bond formation .

- Purification : Employ column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization (methanol/water) to isolate the product. Monitor purity via thin-layer chromatography (TLC) .

- Yield optimization : Adjust reaction temperature (60–80°C) and stoichiometric ratios (1:1.2 for amine:isocyanate). Use inert atmospheres (N₂/Ar) to prevent moisture interference .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

- Methodology :

- ¹H/¹³C NMR : Assign peaks to confirm the urea NH group (~6.5–7.5 ppm), methoxy groups (~3.8–3.9 ppm), and piperidine/pyridine protons .

- Mass spectrometry (HRMS) : Verify the molecular ion peak (expected m/z ~410–420 for C₂₃H₂₈N₄O₃) and fragmentation patterns .

- IR spectroscopy : Identify urea carbonyl (C=O) stretching (~1640–1680 cm⁻¹) and aromatic C-H vibrations .

Q. How is initial bioactivity screening typically conducted for this compound?

- Methodology :

- Enzyme inhibition assays : Test against kinases (e.g., EGFR, VEGFR) using fluorescence-based assays. Measure IC₅₀ values via dose-response curves (0.1–100 µM range) .

- Cellular assays : Evaluate antiproliferative effects in cancer cell lines (e.g., MCF-7, A549) using MTT assays. Include controls for solvent cytotoxicity (e.g., DMSO <0.1%) .

Advanced Research Questions

Q. How can conflicting data on reaction yields or purity be resolved during synthesis?

- Methodology :

- Root-cause analysis : Use HPLC-MS to detect byproducts (e.g., incomplete urea formation or amine oxidation). Adjust solvent polarity (e.g., switch from DMF to acetonitrile) to reduce side reactions .

- Design of Experiments (DoE) : Apply factorial designs to test interactions between variables (temperature, solvent, catalyst). Use software (e.g., JMP) for statistical optimization .

Q. What strategies are used to elucidate the compound’s mechanism of action in enzyme inhibition?

- Methodology :

- Molecular docking : Model the compound’s interaction with target enzymes (e.g., EGFR) using AutoDock Vina. Prioritize hydrogen bonding between the urea group and catalytic residues .

- Kinetic studies : Perform Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive). Measure Kᵢ values under varying substrate concentrations .

Q. How can solubility and stability challenges be addressed in pharmacokinetic studies?

- Methodology :

- Solubility enhancement : Use co-solvents (PEG-400, cyclodextrins) or salt formation (e.g., hydrochloride). Measure solubility via shake-flask method in PBS (pH 7.4) .

- Stability profiling : Conduct forced degradation studies (acid/base hydrolysis, thermal stress). Analyze degradation products via LC-MS and adjust formulation pH (4–6) for optimal stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.